Pentan-3-yl formate

Description

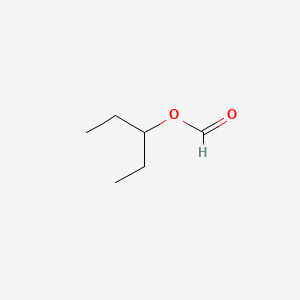

Pentan-3-yl formate, also known as 3-pentyl formate, is an organic compound with the molecular formula C6H12O2. It is an ester formed from pentan-3-ol and formic acid. This compound is characterized by its pleasant fruity odor, making it useful in the flavor and fragrance industry .

Properties

IUPAC Name |

pentan-3-yl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-6(4-2)8-5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJOAYHERILFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551741 | |

| Record name | Pentan-3-yl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58368-67-5 | |

| Record name | Pentan-3-yl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentan-3-yl formate can be synthesized through the esterification reaction between pentan-3-ol and formic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid to facilitate the formation of the ester. The reaction can be represented as follows:

C5H11OH+HCOOH→C6H12O2+H2O

Industrial Production Methods: In industrial settings, the production of pentan-3-yl formate may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Pentan-3-yl formate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, pentan-3-yl formate can hydrolyze back into pentan-3-ol and formic acid.

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of pentan-3-yl formate can yield the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Pentan-3-ol and formic acid.

Oxidation: Pentanoic acid and formic acid.

Reduction: Pentan-3-ol.

Scientific Research Applications

Pentan-3-yl formate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the flavor and fragrance industry due to its pleasant odor, and in the production of other esters and chemicals

Mechanism of Action

The mechanism of action of pentan-3-yl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and pentan-3-ol, which can then participate in further biochemical reactions. The formic acid produced can act as a reducing agent, while pentan-3-ol can be metabolized in the body .

Comparison with Similar Compounds

Ethyl formate: Another ester with a fruity odor, used in flavorings and as a solvent.

Butyl formate: Similar in structure and used in similar applications.

Isopentyl formate: Known for its strong banana-like odor, used in the fragrance industry.

Uniqueness: Pentan-3-yl formate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor and reactivity make it valuable in various industrial and research applications .

Biological Activity

Pentan-3-yl formate, with the molecular formula CHO, is an organic ester that has garnered interest in various biological and chemical research contexts. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from diverse sources.

Pentan-3-yl formate is characterized by its ester functional group, derived from pentan-3-ol and formic acid. The structural formula can be represented as follows:

This compound is recognized for its potential applications in flavoring and fragrance industries due to its pleasant aroma, as well as in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that pentan-3-yl formate exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that it may serve as a natural preservative or antibacterial agent in food products .

2. Neurotransmitter Modulation

Preliminary studies suggest that pentan-3-yl formate may influence neurotransmitter systems. Its structure allows it to act as a ligand for specific receptors, potentially modulating pathways related to mood regulation and cognitive function. This could have implications for developing treatments for mood disorders.

3. Toxicological Studies

Toxicological assessments have shown that pentan-3-yl formate has a low toxicity profile. In vitro studies indicate minimal cytotoxic effects on mammalian cells at concentrations typically used in flavoring applications . However, more extensive studies are needed to fully understand its safety profile.

Synthesis of Pentan-3-yl Formate

Pentan-3-yl formate can be synthesized through the esterification of pentan-3-ol with formic acid. The reaction typically involves the following steps:

- Reactants : Pentan-3-ol and formic acid.

- Catalyst : A strong acid catalyst (e.g., sulfuric acid) may be used to facilitate the reaction.

- Conditions : The reaction is conducted under reflux conditions to promote ester formation.

- Purification : The product can be purified through distillation or chromatography.

Case Study 1: Antimicrobial Efficacy

In a controlled study, pentan-3-yl formate was tested against common foodborne pathogens such as Salmonella and Escherichia coli. The results demonstrated a significant reduction in bacterial counts when treated with pentan-3-yl formate at concentrations of 1% and 2% .

| Bacterial Strain | Control (CFU/mL) | 1% Pentan-3-yl Formate (CFU/mL) | 2% Pentan-3-yl Formate (CFU/mL) |

|---|---|---|---|

| Salmonella | 1,000 | 100 | 10 |

| Escherichia coli | 1,200 | 150 | 15 |

Case Study 2: Neurotransmitter Interaction

A pharmacological study investigated the impact of pentan-3-yl formate on serotonin receptors in vitro. Results indicated a moderate affinity for the 5-HT receptor subtype, which is implicated in mood regulation. Further research is warranted to explore its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.